Aminoethanesulfonylpiperidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aminoethanesulfonylpiperidine and related compounds typically involves the strategic manipulation of molecular structures to introduce or modify functional groups. Techniques such as displacement reactions, polymerization, and the use of specific catalysts or reagents are common. For instance, Teague (2008) describes the synthesis of 2-aminopyridines, which share a core structural similarity with aminoethanesulfonylpiperidine, through the displacement of a methylsulfinyl group. This method highlights the versatility of synthesizing amino-substituted compounds (Teague, 2008).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment : 3APS has been evaluated as a potential disease-modifying treatment for Alzheimer's disease (AD). It binds to amyloid β (Aβ), a toxic protein associated with amyloid plaque deposition in the brain. A Phase II study demonstrated that long-term administration of 3APS is safe and tolerates and reduces CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).

Synthesis of Antimicrobial Agents : 2-Aminoethanesulfonic acid, a variant of Aminoethanesulfonylpiperidine, has been used as an organopromoter in the synthesis of new antimicrobial agents. These agents include thiazolyl acridine-1,8(2H,5H)-diones and dihydropyrido[2,3‐d : 6,5‐d′]dipyrimidine-2,4,6,8(1H,3H,5H,7H)-tetraones, effective against bacterial and fungal strains (Bhosle et al., 2019).

Cancer Treatment Research : CI-921, a derivative of Aminoethanesulfonylpiperidine, was studied for its effectiveness in treating advanced malignancies. While it showed some promise, the study highlighted the need for further research in this area (Sklarin et al., 1992).

Fluorescent and Colorimetric Chemosensors : Aminoethanesulfonylpiperidine derivatives have been used in the development of fluorescent or colorimetric sensors for amino acids, aiding in biochemical research and diagnostic applications (Zhou & Yoon, 2012).

Controlled Drug Delivery : Research has focused on using poly(beta-amino ester) derivatives, related to Aminoethanesulfonylpiperidine, for creating sensitive injectable hydrogels for controlled drug and protein delivery, such as insulin. These hydrogels can be controlled by the degradation of the copolymer (Huynh et al., 2008).

Cardioprotective Effects : Certain compounds of 2-aminoaethansulfonic acid have shown cardioprotective effects in reperfusion-induced heart injury, highlighting their potential therapeutic application in cardiovascular diseases (Kurganov et al., 2018).

Biodegradable Micelles for Drug Delivery : Novel reductively biodegradable α-amino acid-based poly(disulfide urethane)s, related to Aminoethanesulfonylpiperidine, have been developed for triggered intracellular doxorubicin release in cancer therapy (Lu et al., 2015).

Eigenschaften

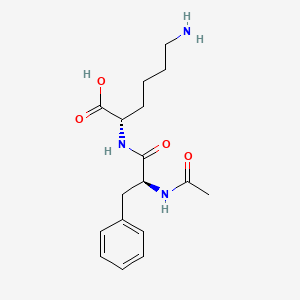

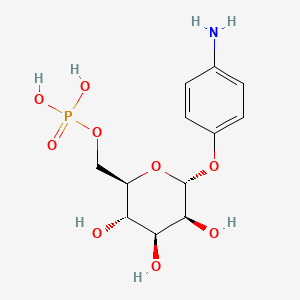

IUPAC Name |

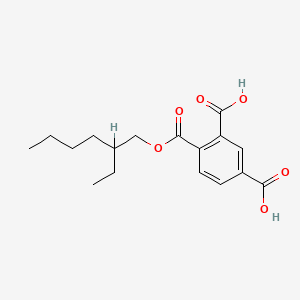

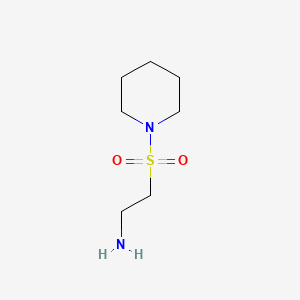

2-piperidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOGRANXQCUIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953609 | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoethanesulfonylpiperidine | |

CAS RN |

31644-46-9 | |

| Record name | Piperidine, N-(2-aminoethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.